[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzenesulfonate
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Description
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzenesulfonate is a useful research compound. Its molecular formula is C22H17ClO4S and its molecular weight is 412.88. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Applications
This compound, belonging to the broader class of sulfonated esters and phenyl compounds, may share characteristics and applications with other similarly structured chemicals. Research into related compounds has highlighted several key areas of interest:
Environmental Persistence and Effects :
- Parabens, structurally similar due to their ester linkages and phenolic nature, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These studies highlight the environmental persistence of such compounds and their potential as weak endocrine disruptors (Haman, Dauchy, Rosin, & Munoz, 2015) source.
Synthetic Utilities :
- Research into the synthetic applications of compounds with similar phenyl and ester functionalities has shown their utility in creating a variety of heterocyclic compounds. This suggests the compound could potentially be used as a building block in organic synthesis, especially in the creation of complex molecular architectures (Ibrahim, 2011) source.
Antioxidant and Pharmacological Effects :
- Phenolic compounds, including those with structural similarities to the compound , have been noted for their antioxidant and various pharmacological effects. Research has highlighted their roles in preventing oxidative stress and potential therapeutic applications in treating metabolic syndrome and related disorders (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017) sourcesourcesource.
Biodegradation and Environmental Impact :
- The biodegradability and environmental impact of sulfonic acid esters are crucial areas of research. Studies on related compounds could provide insight into the environmental fate, potential bioaccumulation, and degradation pathways of "4-Chloro-benzenesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester", guiding safe handling and disposal practices.
Properties
IUPAC Name |
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClO4S/c1-16-2-7-18(8-3-16)22(24)15-6-17-4-11-20(12-5-17)27-28(25,26)21-13-9-19(23)10-14-21/h2-15H,1H3/b15-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDWCVFIMKUVKF-GIDUJCDVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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